

# An In-depth Technical Guide to (+)-Hydroxytuberosone: Physical and Chemical Properties

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## Compound of Interest

Compound Name: (+)-Hydroxytuberosone

Cat. No.: B12431624

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## Abstract

**(+)-Hydroxytuberosone**, a novel pterocarpanone first isolated from the tubers of *Pueraria tuberosa* DC, presents a promising scaffold for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its known physical and chemical properties, compiled from the seminal work of Prasad et al. (1984). The document details the compound's fundamental characteristics, spectral data, and the experimental protocols utilized for its isolation and characterization, offering a foundational resource for researchers in medicinal chemistry, natural products, and pharmacology.

## Physical and Chemical Properties

**(+)-Hydroxytuberosone** is a crystalline solid with a distinct melting point, indicating a high degree of purity in its isolated form. Its molecular formula has been established as  $C_{20}H_{18}O_6$ , with a corresponding molecular weight of 354.35 g/mol. The compound's solubility profile is characteristic of moderately polar organic molecules.

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>18</sub> O <sub>6</sub>	Prasad et al., 1984
Molecular Weight	354.35 g/mol	Prasad et al., 1984
Appearance	Needles (from CHCl <sub>3</sub> -MeOH)	Prasad et al., 1984
Melting Point	245-47 °C	Prasad et al., 1984
Optical Rotation	[α] <sub>D</sub> <sup>30</sup> +285° (c, 0.95 in MeOH)	Prasad et al., 1984

## Spectral Data

The structural elucidation of **(+)-Hydroxytuberosone** was accomplished through a combination of spectroscopic techniques. The following tables summarize the key spectral data.

### UV-Visible Spectroscopy

The UV-Vis spectrum, recorded in methanol, exhibits absorption maxima indicative of a conjugated pterocarpanone system.

λ <sub>max</sub> (nm)	log ε	Solvent	Reference
212	4.58	Methanol	Prasad et al., 1984
282	4.14	Methanol	Prasad et al., 1984
288	4.16	Methanol	Prasad et al., 1984

### Infrared (IR) Spectroscopy

The IR spectrum, recorded in KBr, reveals the presence of key functional groups, including hydroxyl and carbonyl moieties.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	Reference
3380	-OH (Hydroxyl)	Prasad et al., 1984
1645	C=O (Carbonyl)	Prasad et al., 1984
1610, 1580	Aromatic C=C	Prasad et al., 1984

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum, recorded at 90 MHz in Acetone-d<sub>6</sub>, provides detailed information about the proton environment within the molecule.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment	Reference
1.40	s	-	6H	C(CH <sub>3</sub> ) <sub>2</sub>	Prasad et al., 1984
3.70	d	7	1H	H-6a	Prasad et al., 1984
4.40	t	7	1H	H-6eq	Prasad et al., 1984
4.85	d	7	1H	H-6ax	Prasad et al., 1984
5.80	d	10	1H	H-1'	Prasad et al., 1984
6.45	d	10	1H	H-2'	Prasad et al., 1984
6.60	d	8	1H	H-4	Prasad et al., 1984
6.70	s	-	1H	H-10	Prasad et al., 1984
7.80	d	8	1H	H-5	Prasad et al., 1984

## Mass Spectrometry (MS)

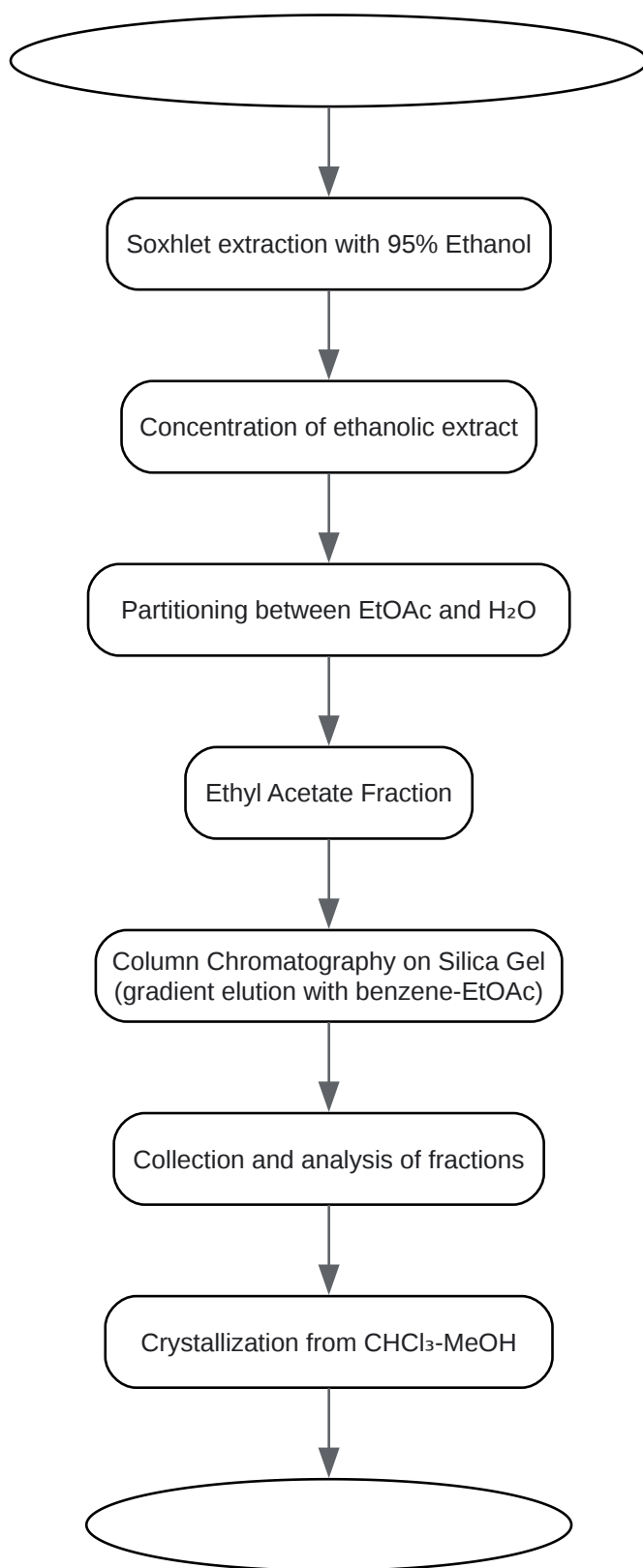
The mass spectrum confirms the molecular weight of the compound and provides insights into its fragmentation pattern.

m/z	Relative Intensity (%)	Fragment Assignment	Reference
354	45	[M] <sup>+</sup>	Prasad et al., 1984
339	100	[M-CH <sub>3</sub> ] <sup>+</sup>	Prasad et al., 1984
187	20	Prasad et al., 1984	
161	10	Prasad et al., 1984	
147	15	Prasad et al., 1984	

## Experimental Protocols

The following protocols are based on the original methodology described by Prasad et al. (1984) for the isolation and characterization of **(+)-Hydroxytuberosone**.

### Isolation of (+)-Hydroxytuberosone



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*Fig. 1: Isolation workflow for **(+)-Hydroxytuberosone**.*

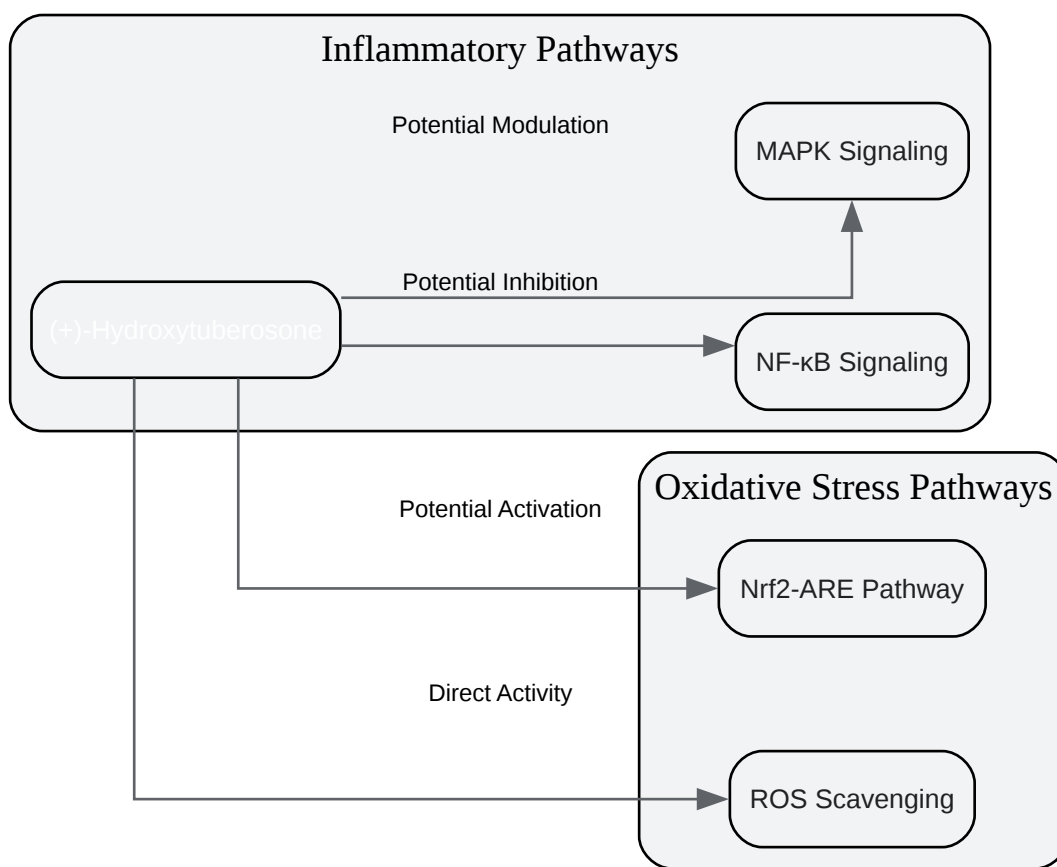
The powdered tubers of *Pueraria tuberosa* (5 kg) were subjected to continuous hot extraction with 95% ethanol using a Soxhlet apparatus. The resulting ethanolic extract was concentrated under reduced pressure. The concentrated extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction, containing the compound of interest, was dried and subjected to column chromatography over silica gel. Elution was carried out using a gradient of ethyl acetate in benzene. Fractions were collected and monitored by thin-layer chromatography. Those containing **(+)-Hydroxytuberosone** were combined and the solvent was evaporated. The residue was crystallized from a mixture of chloroform and methanol to yield pure **(+)-Hydroxytuberosone** as needles.

## Characterization Methods

- Melting Point: Determined on a melting point apparatus and is uncorrected.
- Optical Rotation: Measured on a polarimeter at the sodium D line (589 nm) at 30 °C, with the concentration (c) expressed in g/100 mL in methanol.
- UV-Visible Spectroscopy: Recorded on a UV-Vis spectrophotometer in methanol.
- Infrared Spectroscopy: Recorded on an IR spectrophotometer using a KBr pellet.
- <sup>1</sup>H NMR Spectroscopy: Recorded on a 90 MHz NMR spectrometer in Acetone-d<sub>6</sub> with TMS as an internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz.
- Mass Spectrometry: Recorded on a mass spectrometer at 70 eV.

## Potential Signaling Pathways and Biological Activity

While the seminal paper by Prasad et al. (1984) focused on the isolation and structure elucidation of **(+)-Hydroxytuberosone**, subsequent research on *Pueraria tuberosa* and related isoflavonoids suggests potential biological activities, including anti-inflammatory and antioxidant effects. The structural similarity of **(+)-Hydroxytuberosone** to other pterocarpan and isoflavonoids hints at possible interactions with cellular signaling pathways involved in inflammation and oxidative stress.



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